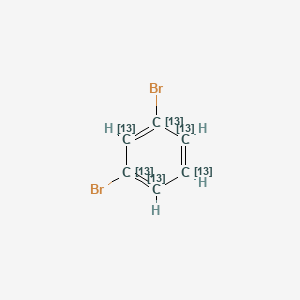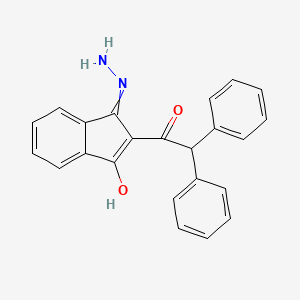![molecular formula C18H20ClN3O4S B13438221 2-Thiophenecarboxamide, 5-chloro-N-[(2S)-2-hydroxy-3-[[4-(3-oxo-4-morpholinyl)phenyl]amino]propyl]- CAS No. 1325210-62-5](/img/structure/B13438221.png)
2-Thiophenecarboxamide, 5-chloro-N-[(2S)-2-hydroxy-3-[[4-(3-oxo-4-morpholinyl)phenyl]amino]propyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 2-Thiophenecarboxamide, 5-chloro-N-[(2S)-2-hydroxy-3-[[4-(3-oxo-4-morpholinyl)phenyl]amino]propyl]- involves several steps. One of the methods starts with 5-chlorothiophene-2-carbonyl chloride, (2S)-3-amino-propane-1,2-diol, and 4-(4-aminophenyl)-3-morpholinone . The reaction conditions typically involve the use of solvents like DMSO or methanol and may require inert gas atmospheres such as nitrogen or argon to prevent unwanted side reactions .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxo derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and morpholinyl groups
Common reagents used in these reactions include potassium carbonate, phthalimide, and various acids and bases depending on the desired transformation . The major products formed from these reactions are typically derivatives that retain the core thiophene and morpholinyl structures .
Scientific Research Applications
2-Thiophenecarboxamide, 5-chloro-N-[(2S)-2-hydroxy-3-[[4-(3-oxo-4-morpholinyl)phenyl]amino]propyl]- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The compound exerts its effects primarily by inhibiting clotting factor Xa, a crucial enzyme in the coagulation cascade . By binding to the active site of factor Xa, it prevents the conversion of prothrombin to thrombin, thereby reducing the formation of blood clots . This mechanism involves interactions with specific amino acid residues in the enzyme’s active site, leading to a decrease in its activity .
Comparison with Similar Compounds
- Rivaroxaban
- Apixaban
- Edoxaban
- Betrixaban
These compounds share a common mechanism of action but differ in their chemical structures and specific interactions with factor Xa .
Properties
CAS No. |
1325210-62-5 |
|---|---|
Molecular Formula |
C18H20ClN3O4S |
Molecular Weight |
409.9 g/mol |
IUPAC Name |
5-chloro-N-[(2S)-2-hydroxy-3-[4-(3-oxomorpholin-4-yl)anilino]propyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C18H20ClN3O4S/c19-16-6-5-15(27-16)18(25)21-10-14(23)9-20-12-1-3-13(4-2-12)22-7-8-26-11-17(22)24/h1-6,14,20,23H,7-11H2,(H,21,25)/t14-/m0/s1 |
InChI Key |
OKMRQXXUAFSBCM-AWEZNQCLSA-N |
Isomeric SMILES |
C1COCC(=O)N1C2=CC=C(C=C2)NC[C@@H](CNC(=O)C3=CC=C(S3)Cl)O |
Canonical SMILES |
C1COCC(=O)N1C2=CC=C(C=C2)NCC(CNC(=O)C3=CC=C(S3)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(9S,10R,13S,17S)-17-hydroxy-10,13-dimethyl-1,2,6,7,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13438139.png)
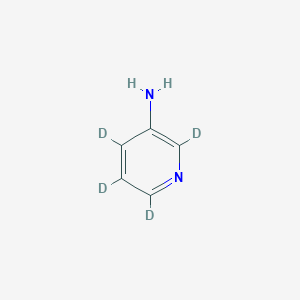

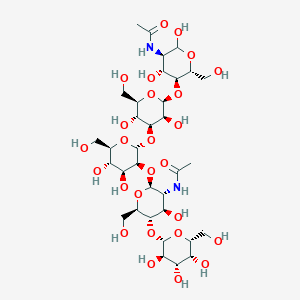

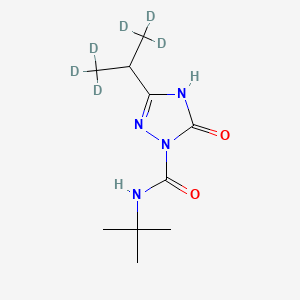
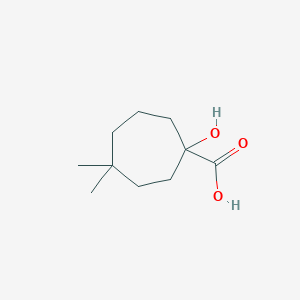
![N-[1-[(2R,4S,5R)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-5-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide](/img/structure/B13438172.png)
![[2-[(8S,9R,10S,11S,13S,14S)-9-bromo-11-formyloxy-10,13-dimethyl-3-oxo-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B13438177.png)
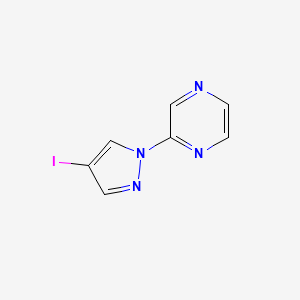
![(3S)-2,3-Dihydro-5,7-dihydroxy-3-[(4-methoxyphenyl)methyl]-4H-1-benzopyran-4-one](/img/structure/B13438179.png)
